molecular formula C29H29N5O4 B11388326 N-(4-(5-amino-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)-2,5-diethoxyphenyl)benzamide

N-(4-(5-amino-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)-2,5-diethoxyphenyl)benzamide

Cat. No.: B11388326
M. Wt: 511.6 g/mol
InChI Key: VPVVFNPKZDEFBX-UHFFFAOYSA-N
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Description

N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE is a complex organic compound that features a benzodiazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE typically involves multi-step organic synthesis The process begins with the preparation of the benzodiazole and pyrrole intermediates, followed by their coupling under specific reaction conditions Common reagents used in these steps include various amines, carboxylic acids, and coupling agents such as EDCI or DCC

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[5-AMINO-4-(1-METHYL-1H-INDOL-3-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE
  • N-{4-[5-AMINO-4-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE

Uniqueness

The uniqueness of N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential.

Biological Activity

N-(4-(5-amino-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)-2,5-diethoxyphenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C26H30N4O3, with a molecular weight of approximately 454.55 g/mol. The compound features a benzo[d]imidazole ring, which is known for its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d]imidazole moiety exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : The compound was evaluated against various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .
Cell LineIC50 (μM)
MCF7 (Breast)25.72 ± 3.95
U87 (Glioblastoma)45.2 ± 13.0

This indicates a promising potential for further development as an anticancer agent.

The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, compounds similar to N-(4-(5-amino...) have been shown to inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Studies report that derivatives of benzo[d]imidazole exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus40
Escherichia coli200
Pseudomonas aeruginosa500

These findings suggest that modifications to the benzo[d]imidazole structure can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substitutions on the benzo[d]imidazole ring significantly impact biological activity. For instance, the introduction of different alkyl or aryl groups can enhance cytotoxicity or selectivity towards cancer cells .

Case Studies

Several case studies have documented the effects of this compound in vivo:

  • Tumor Growth Suppression : In animal models bearing tumors, administration of N-(4-(5-amino...) resulted in a marked reduction in tumor volume compared to control groups .
  • Apoptosis Induction : Flow cytometry analysis revealed increased early and late apoptotic cell populations in treated groups, confirming the compound's role in promoting programmed cell death .

Properties

Molecular Formula

C29H29N5O4

Molecular Weight

511.6 g/mol

IUPAC Name

N-[2,5-diethoxy-4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]phenyl]benzamide

InChI

InChI=1S/C29H29N5O4/c1-4-37-24-16-22(25(38-5-2)15-20(24)32-29(36)18-11-7-6-8-12-18)34-17-23(35)26(27(34)30)28-31-19-13-9-10-14-21(19)33(28)3/h6-16,30,35H,4-5,17H2,1-3H3,(H,32,36)

InChI Key

VPVVFNPKZDEFBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N3CC(=C(C3=N)C4=NC5=CC=CC=C5N4C)O

Origin of Product

United States

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